molecular formula C10H11ClN2O2 B1395554 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride CAS No. 65161-70-8

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride

Cat. No.: B1395554
CAS No.: 65161-70-8
M. Wt: 226.66 g/mol
InChI Key: ARZOWPUFFDUEII-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride (CAS: 65161-70-8) is a quinolinone derivative with a methyl group at position 1, amino and hydroxyl substituents at positions 3 and 4, respectively, and a hydrochloride salt. It is synthesized via a multi-step procedure involving nitration followed by reduction to introduce the amino group, as outlined in . Its molecular formula is inferred as C₁₀H₁₁ClN₂O₂, with a molecular weight of approximately 226.66 g/mol. The hydrochloride salt enhances solubility and stability, making it suitable for further pharmacological studies .

Properties

IUPAC Name

3-amino-4-hydroxy-1-methylquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-12-7-5-3-2-4-6(7)9(13)8(11)10(12)14;/h2-5,13H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZOWPUFFDUEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716067
Record name 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65161-70-8
Record name 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate quinoline derivative.

    Amination: Introduction of the amino group at the 3-position.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position.

    Methylation: Methylation at the 1-position.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: Advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Substitution reactions at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinolinone derivatives.

    Reduction: Formation of hydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride includes:

  • Anti-inflammatory Activity : Compounds derived from this scaffold have shown promising anti-inflammatory effects. For instance, quinolinone carboxamides synthesized from this compound demonstrated significant lipoxygenase (LOX) inhibitory activity, which is crucial for managing inflammatory conditions .
  • Antioxidant Properties : The antioxidant potential of these compounds has been evaluated through various assays, revealing their ability to scavenge free radicals and inhibit lipid peroxidation. This property is beneficial for developing treatments for oxidative stress-related diseases .
  • Anticancer Activity : Several studies have reported that derivatives of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one exhibit low nanomolar antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. Mechanistic studies indicate that these compounds induce apoptosis and cell cycle arrest, making them candidates for anticancer drug development .

Synthesis Strategies

The synthesis of this compound and its derivatives typically involves multi-step processes that utilize various starting materials. Common methods include:

  • Electrochemical Oxidation : This technique has been employed to study the reactivity of quinolone derivatives, allowing for the synthesis of complex molecules through controlled oxidation reactions .
  • Carboxamide Formation : The introduction of carboxamide groups into the quinoline structure enhances biological activity. For example, hybrid compounds combining quinolinone moieties with cinnamic or benzoic acid derivatives have been synthesized to evaluate their LOX inhibitory and antioxidant activities .

Case Study 1: Anti-inflammatory Agents

A study synthesized a series of quinolinone carboxamides that were evaluated for their LOX inhibitory activity. Among the tested compounds, some exhibited an IC50 value as low as 10 μM, indicating potent anti-inflammatory effects. The structural modifications led to enhanced bioactivity compared to parent compounds .

Case Study 2: Anticancer Research

Research on pyrano[3,2-c]quinolone libraries demonstrated significant anticancer properties. Compounds from these libraries showed low nanomolar antiproliferative effects in human cancer cell lines and induced apoptosis through mechanisms involving tubulin dynamics inhibition and cell cycle arrest in the G2/M phase .

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC50 ValueMechanism of Action
Anti-inflammatoryQuinolinone carboxamides10 μMLOX inhibition
AntioxidantQuinolinone hybridsVariesFree radical scavenging
AnticancerPyrano[3,2-c]quinolone derivativesLow nMInduction of apoptosis

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The quinolinone scaffold is privileged in drug discovery due to its versatility. Below is a comparative analysis of key analogs:

Data Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride 1-CH₃, 3-NH₂, 4-OH C₁₀H₁₁ClN₂O₂ ~226.66 Hydrochloride salt; potential hydrogen-bonding sites at NH₂ and OH
6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (24) 1-(2-(1-methylpyrrolidin-2-yl)ethyl), 6-NH₂ C₁₇H₂₄N₃O 286.39 Pyrrolidinyl side chain enhances lipophilicity; dihydroquinolinone core
3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride 3-piperidin-4-yl C₁₄H₁₇ClN₂O 264.75 Piperidine substituent; potential CNS activity due to basic nitrogen
3-Amino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one hydrochloride 2-S, 3-NH₂ (quinazolinone core) C₈H₈ClN₃OS 229.69 Thioxo group increases electrophilicity; quinazolinone vs. quinolinone backbone
1-Pentyl-(3-phenylethylaminomethyl)-1H-quinolin-4-one Hydrochloride (43) 1-pentyl, 3-(phenylethylaminomethyl) C₂₃H₂₈ClN₂O 392.93 Bulky hydrophobic substituents; designed for receptor targeting

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s methyl group at position 1 and polar substituents balance lipophilicity, whereas 43 () and 24 () exhibit higher hydrophobicity due to alkyl/pyrrolidinyl groups, which may affect membrane permeability .
  • Stability : The thioxo group in ’s compound introduces susceptibility to nucleophilic attack, unlike the stable carbonyl in the target compound .
  • Bioavailability : Piperidine-containing analogs () may exhibit enhanced blood-brain barrier penetration compared to the target compound’s hydrophilic substituents .

Biological Activity

3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound belongs to the class of quinoline derivatives, which are known for their broad spectrum of biological activities. The presence of the amino and hydroxy groups enhances its reactivity and interaction with biological targets.

Enzyme Inhibition

One of the primary mechanisms of action for this compound is its potential as an enzyme inhibitor . Studies indicate that it may inhibit specific enzymes by binding to their active sites, thus affecting various metabolic pathways.

Anticancer Activity

Recent research has highlighted the compound's anticancer properties . For example, derivatives of quinoline compounds, including this compound, have shown promising results against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and KB (cervical cancer) cells . The mechanism involves induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity , particularly against Gram-positive bacteria. Its efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) has been noted, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

  • Enzyme Binding : The compound interacts with specific enzymes, potentially altering their function and inhibiting critical biochemical pathways.
  • Signal Transduction Interference : It may interfere with signal transduction pathways, impacting cellular responses to external stimuli.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

StudyFindings
Demonstrated anticancer activity against HepG2 and KB cell lines; induced apoptosis.
Exhibited antimicrobial properties with significant activity against MRSA; MIC values ranged from 15.625 to 62.5 μM.
Highlighted multi-target activity in various biological assays, suggesting potential for drug development.

Q & A

Q. What are the standard synthetic routes for 3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, a reflux method involves reacting a carboxyl aldehyde precursor with guanidine hydrochloride in ethanol under alkaline conditions (KOH) for 4 hours, followed by neutralization with HCl to yield the product . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. microwave-assisted heating), and stoichiometry of reagents to improve yield (e.g., 64% reported in one protocol). Characterization via IR, NMR, and mass spectrometry confirms the structure .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • IR spectroscopy : Identifies hydrogen-bonded C=O (1625 cm⁻¹) and quinolinone carbonyl (1663 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns signals for methyl groups (δ 3.59 ppm), aromatic protons, and hydrogen-bonded hydroxyl groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns validate the molecular formula .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯N interactions) .

Q. How does solubility impact experimental design in biological assays?

Solubility in polar aprotic solvents (e.g., DMSO) is critical for in vitro assays. Poor aqueous solubility may require derivatization (e.g., prodrug strategies) or formulation with surfactants. Conflicting solubility data between studies should be addressed by verifying solvent purity and temperature during dissolution .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Crystal structure determination faces challenges like twinning or weak diffraction. Using SHELX software (e.g., SHELXL for refinement), high-resolution data (>1.0 Å) and hydrogen-bonding constraints improve model accuracy. For example, intermolecular N–H⋯N bonds stabilize dimers, as seen in related quinolinones .

Q. How can researchers reconcile contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results may stem from assay conditions (e.g., bacterial strain variability, compound concentration). Methodological consistency is key:

  • Use standardized protocols (e.g., CLSI guidelines for MIC assays).
  • Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme tests).
  • Control for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. What strategies are employed to enhance metabolic stability or bioavailability in preclinical studies?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., halogens) or methyl groups to block metabolic hotspots .
  • Salt forms : Hydrochloride salts improve aqueous solubility and crystallinity compared to free bases .
  • Prodrug approaches : Esterification of hydroxyl groups to enhance membrane permeability .

Q. How do computational methods support the design of derivatives with improved activity?

  • Molecular docking : Predicts binding affinity to targets (e.g., Lyn kinase or microbial enzymes) using software like AutoDock.
  • QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with antimicrobial IC₅₀ values .
  • DFT calculations : Optimizes ground-state geometries and identifies reactive sites for electrophilic substitution .

Methodological Considerations

Q. What are best practices for validating synthetic yields and reproducibility?

  • Parallel synthesis : Conduct reactions in triplicate to assess variability.
  • In-line monitoring : Use HPLC or TLC to track reaction progress.
  • Scale-up protocols : Gradual scaling (mg → g) with adjusted stirring rates and heat transfer to maintain yield .

Q. How should researchers address instability during storage or handling?

  • Storage : Protect from light and moisture at -20°C in amber vials with desiccants.
  • Lyophilization : Freeze-dry hydrochloride salts to prevent hydrolysis .
  • Stability assays : Periodically assess purity via HPLC under accelerated conditions (40°C/75% RH) .

Data Interpretation and Reporting

Q. How are spectral artifacts (e.g., residual solvent peaks) distinguished in NMR analysis?

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize interference.
  • Suppression techniques : Apply presaturation for water or solvent signals.
  • 2D NMR : COSY and HSQC experiments resolve overlapping signals in aromatic regions .

Q. What statistical methods are recommended for dose-response studies?

  • Nonlinear regression : Fit data to Hill or Logit models using tools like GraphPad Prism.
  • Error bars : Report SEM or SD from ≥3 independent experiments.
  • Outlier tests : Apply Grubbs’ test to exclude anomalous data points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride
Reactant of Route 2
3-amino-4-hydroxy-1-methylquinolin-2(1H)-one hydrochloride

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